Cas no 1805197-70-9 (2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid)

2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid is a fluorinated pyridine derivative with a reactive bromomethyl group and an acetic acid side chain, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of difluoromethyl and fluorine substituents enhances its utility in the design of bioactive compounds, particularly in agrochemical and medicinal chemistry. The bromomethyl group offers a reactive site for further functionalization, enabling the construction of complex molecular frameworks. Its structural features contribute to improved metabolic stability and binding affinity in target molecules. This compound is particularly valuable for researchers developing fluorinated analogs with tailored physicochemical properties.
2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid structure
1805197-70-9 structure
Product Name:2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid
CAS No:1805197-70-9
MF:C9H7BrF3NO2
MW:298.056592226028
CID:4805481
Update Time:2025-05-22

2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid
    • Inchi: 1S/C9H7BrF3NO2/c10-3-6-5(8(11)12)1-4(2-7(15)16)9(13)14-6/h1,8H,2-3H2,(H,15,16)
    • InChI Key: RFSNYNVTKGNQLE-UHFFFAOYSA-N
    • SMILES: BrCC1C(C(F)F)=CC(=C(N=1)F)CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • XLogP3: 2
  • Topological Polar Surface Area: 50.2

2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029030138-250mg
2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid
1805197-70-9 95%
250mg
$1,009.40 2022-04-01
Alichem
A029030138-500mg
2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid
1805197-70-9 95%
500mg
$1,600.75 2022-04-01
Alichem
A029030138-1g
2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid
1805197-70-9 95%
1g
$3,126.60 2022-04-01

Additional information on 2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid

2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic Acid: A Comprehensive Overview

2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid, also known by its CAS number 1805197-70-9, is a complex organic compound with a unique structure that has garnered attention in various scientific fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring substituted with bromomethyl, difluoromethyl, and fluoro groups, along with an acetic acid moiety. These substituents contribute to its distinctive chemical properties and reactivity.

The synthesis of 2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid involves a series of multi-step reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and acetylation. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on improving the efficiency of these reactions by employing catalytic systems or using environmentally friendly solvents. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality.

The structural complexity of this compound makes it an interesting candidate for drug discovery. The pyridine ring is known for its ability to form hydrogen bonds and interact with biological targets, such as enzymes or receptors. The bromomethyl group introduces electrophilic character, which can be exploited in bioconjugation reactions or as a leaving group in substitution reactions. Similarly, the difluoromethyl group enhances the molecule's lipophilicity, potentially improving its bioavailability when used as a drug candidate.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid with greater accuracy. Molecular docking studies have revealed that this compound exhibits potential binding affinity towards several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings suggest that it could serve as a lead compound for developing novel drugs targeting diseases such as cancer or neurodegenerative disorders.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. Its ability to inhibit specific enzymes involved in plant growth regulation has led to investigations into its potential use as a herbicide or plant growth regulator. Field trials conducted under controlled conditions have demonstrated selective activity against certain weeds without adversely affecting crop plants. These results highlight the versatility of this compound across multiple application domains.

The environmental impact of 2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid has also been a topic of recent research. Studies on its biodegradation pathways and toxicity profiles aim to assess its safety for human health and ecosystems. Preliminary data indicate that the compound undergoes rapid metabolic transformation in vivo, reducing its potential for bioaccumulation. However, further research is needed to fully understand its long-term environmental effects.

In conclusion, 2-(Bromomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-acetic acid represents a versatile and intriguing molecule with diverse applications in chemistry and biology. Its unique structure, coupled with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool for future innovations in drug discovery and agrochemical development. As research continues to unfold, this compound is expected to contribute significantly to both academic and industrial advancements.

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